

Acetic Acid-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Acetic acid-d4

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An In-depth Technical Guide on **Acetic Acid-d4** (CAS: 1186-52-3) for Researchers, Scientists, and Drug Development Professionals.

This guide provides comprehensive technical information on **Acetic acid-d4**, a deuterated isotopologue of acetic acid. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of analytical chemistry, drug discovery, and metabolic research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates a key workflow in which it is utilized.

Core Data Presentation

Acetic acid-d4, also known as deuterated acetic acid or per-deutero acetic acid, is a stable, non-radioactive isotopic form of acetic acid where the four hydrogen atoms have been replaced with deuterium.^[1] This substitution imparts a higher molecular weight without significantly altering its chemical properties, making it an invaluable tool in various scientific applications.^[2]

Chemical and Physical Properties

The fundamental properties of **Acetic acid-d4** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1186-52-3	[3]
Molecular Formula	C ₂ D ₄ O ₂	[4]
Linear Formula	CD ₃ CO ₂ D	[3]
Molecular Weight	64.08 g/mol	[3]
Appearance	Colorless liquid	[4]
Density	1.119 g/mL at 25 °C	[3]
Melting Point	15-16 °C	[3]
Boiling Point	115.5 °C	[3]
Refractive Index	n ₂₀ /D 1.368	[3]
Isotopic Purity	≥99.5 atom % D	[3]
Solubility	Soluble in water, ethanol, and ether.	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Acetic acid-d4** and its application in Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Acetic Acid-d4

A common method for the preparation of **Acetic acid-d4** involves the hydrolysis of acetic anhydride with deuterium oxide (heavy water).[5]

Materials:

- Acetic anhydride (10 kg)
- Deuterium oxide (D₂O, 2.06 kg)
- Catalyst (as prepared in the referenced patent, e.g., nano-platinum based)[5]

- Flask equipped for oil bath heating and magnetic stirring
- Argon gas supply
- Distillation apparatus

Procedure:

- To a flask, add 10 kg of acetic anhydride and an appropriate amount of the prepared catalyst.[\[5\]](#)
- Set up the flask in an oil bath at 60°C with magnetic stirring.[\[5\]](#)
- Introduce an inert atmosphere using argon gas.[\[5\]](#)
- Add deuterium oxide in portions of 0.2 kg. The reaction mixture will initially be a two-phase immiscible liquid.[\[5\]](#)
- Continue stirring at 60°C. The completion of the reaction for each portion is indicated by the liquid becoming homogeneous.[\[5\]](#)
- After the previous portion has fully reacted, add the next portion of deuterium oxide.[\[5\]](#)
- The reaction progress can be monitored using ^1H NMR spectroscopy by observing the disappearance of the reactant signal peaks.[\[5\]](#)
- After the addition of a total of 2.06 kg of deuterium oxide and the complete disappearance of the starting material signals in the NMR spectrum, the reaction is complete.[\[5\]](#)
- Purify the resulting **Acetic acid-d4** by rectification (distillation).[\[5\]](#)

Application in Quantitative NMR (qNMR) Spectroscopy

Acetic acid-d4 is widely used as a solvent in NMR spectroscopy.[\[1\]](#) The following protocol outlines its use for the quantitative analysis of a drug substance.

Materials:

- **Acetic acid-d4** (as the deuterated solvent)

- Drug substance (analyte)
- Internal Standard (IS), e.g., Trimethyl-d9-acetic acid
- 5 mm NMR tubes
- Volumetric flasks (10 mL)
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)[6]

Procedure:

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask.
- Dissolve the standard in **Acetic acid-d4** and make up to the mark.
- Calculate the exact concentration of the stock solution.

2. Sample Preparation:

- Accurately weigh approximately 20 mg of the drug substance into a vial.
- Accurately transfer 500 μ L of the internal standard stock solution to the vial.
- Add an additional 500 μ L of **Acetic acid-d4** to the vial.
- Vortex the vial until the sample and standard are completely dissolved.
- Transfer the solution to a 5 mm NMR tube.[7]

3. NMR Data Acquisition:

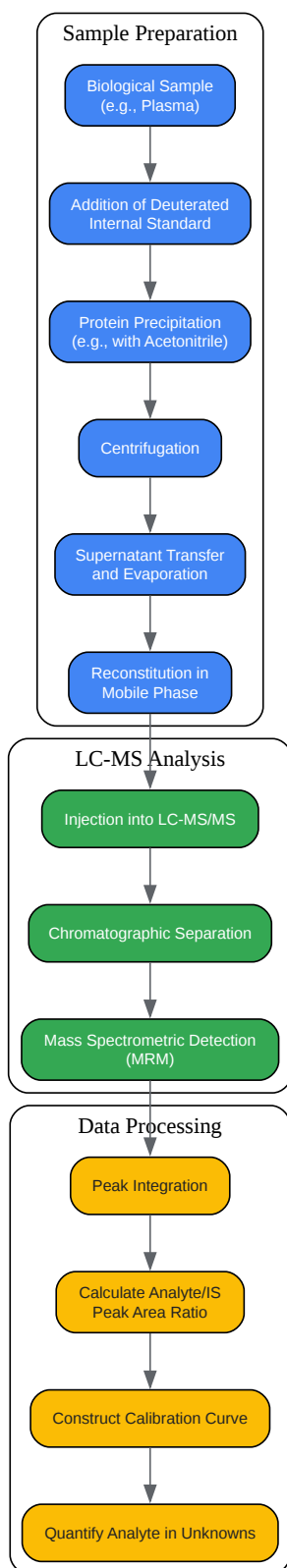
- Insert the NMR tube into the spectrometer.
- Acquire the ^1H NMR spectrum with parameters optimized for quantitative analysis, such as a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
- Ensure a sufficient number of scans to achieve a good signal-to-noise ratio ($\text{S/N} > 250:1$ for integration errors $< 1\%$). [8]

4. Data Processing and Quantification:

- Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.[8]
- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved signal of the analyte and the signal of the internal standard.
- Calculate the purity of the analyte using the following equation:

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the use of a deuterated internal standard, such as **Acetic acid-d4**, in a bioanalytical method for drug quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).



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Bioanalytical workflow using a deuterated internal standard.

Conclusion

Acetic acid-d4 is a versatile and indispensable tool in modern research and development. Its primary application as a deuterated solvent in NMR spectroscopy facilitates the structural elucidation and quantification of a wide range of compounds.[9] Furthermore, its role extends to its use as a starting material for the synthesis of other deuterated molecules and as an internal standard in mass spectrometry-based bioanalysis, where it significantly improves the accuracy and precision of quantitative methods.[1] A thorough understanding of its properties and applications, as detailed in this guide, is crucial for its effective utilization in advancing scientific discovery and drug development.

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